molecular formula C11H14O3 B15089786 (2R)-2-(3,4-dimethylphenoxy)propanoic acid

(2R)-2-(3,4-dimethylphenoxy)propanoic acid

Cat. No.: B15089786
M. Wt: 194.23 g/mol
InChI Key: UIOGKMYERRPYJZ-SECBINFHSA-N
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Description

(2R)-2-(3,4-Dimethylphenoxy)propanoic acid is a chiral carboxylic acid derivative characterized by a propanoic acid backbone substituted with a 3,4-dimethylphenoxy group at the second carbon in the (R)-configuration. The stereochemistry (R-configuration) and substituent arrangement (3,4-dimethyl groups) significantly influence its physicochemical properties, such as solubility, lipophilicity, and intermolecular interactions .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(2R)-2-(3,4-dimethylphenoxy)propanoic acid

InChI

InChI=1S/C11H14O3/c1-7-4-5-10(6-8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)/t9-/m1/s1

InChI Key

UIOGKMYERRPYJZ-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)O[C@H](C)C(=O)O)C

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3,4-dimethylphenoxy)propanoic acid typically involves the reaction of 3,4-dimethylphenol with an appropriate propanoic acid derivative. One common method is the esterification of 3,4-dimethylphenol with a propanoic acid derivative, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3,4-dimethylphenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2R)-2-(3,4-dimethylphenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(3,4-dimethylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to these targets, while the propanoic acid moiety can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (2R)-2-(3,4-dimethylphenoxy)propanoic acid with key analogues, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Weight (g/mol) Key Features
This compound 3,4-dimethylphenoxy ~208.24 (estimated) High lipophilicity due to methyl groups; chiral center impacts bioactivity.
(2R)-3-(3,4-Dihydroxyphenyl)propanoic acid 3,4-dihydroxyphenyl 182.18 Polar hydroxyl groups enhance antioxidant activity but reduce bioavailability .
(2R)-2-Hydroxy-3-phenylpropanoic acid Phenyl, hydroxyl 166.18 Hydroxyl group increases acidity; phenyl enhances aromatic interactions.
Rosmarinic acid Two 3,4-dihydroxyphenyl groups 360.31 Ester-linked dihydroxyphenyl groups confer potent antioxidant properties .
(2R)-2-Amino-3-phenylpropanoic acid Phenyl, amino 165.19 Amino group introduces zwitterionic behavior; used in peptide synthesis .

Physicochemical Properties

  • Lipophilicity: The 3,4-dimethylphenoxy group increases logP compared to hydroxylated analogues, enhancing lipid solubility but reducing aqueous solubility.
  • Acidity : The carboxylic acid group (pKa ~3-4) dominates acidity, while methyl groups have minimal electronic effects compared to electron-withdrawing substituents like formyl (e.g., MM0002.26, pKa ~2.5) .

Limitations and Knowledge Gaps

  • Limited direct data on this compound’s biological activity exists in the provided evidence. Most inferences are drawn from structurally related compounds.
  • Comparative pharmacokinetic studies (e.g., bioavailability, half-life) between methylated and hydroxylated analogues are needed.

Biological Activity

(2R)-2-(3,4-dimethylphenoxy)propanoic acid, a compound belonging to the class of phenoxyacetic acids, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14O3
  • Molecular Weight : 206.24 g/mol

This compound features a propanoic acid moiety attached to a phenoxy group with dimethyl substitutions at the 3 and 4 positions on the aromatic ring.

Mechanisms of Biological Activity

  • Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases .
  • Antioxidant Activity : The compound demonstrates notable antioxidant capabilities by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from oxidative damage associated with various diseases .
  • Antitumor Properties : Studies have reported that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential as an adjunct therapy in cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntioxidantFree radical scavenging
AntitumorInduction of apoptosis via caspase activation

Case Study: Anti-inflammatory Activity

A study conducted on murine models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. The results indicated a dose-dependent response, with higher doses correlating with greater reductions in inflammation markers .

Case Study: Antitumor Effects

In vitro studies using human breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls, highlighting its potential as an anticancer agent .

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